molecular formula C5H9F2NO2 B1429671 Methyl 2-[(2,2-difluoroethyl)amino]acetate CAS No. 1184146-03-9

Methyl 2-[(2,2-difluoroethyl)amino]acetate

Cat. No.: B1429671
CAS No.: 1184146-03-9
M. Wt: 153.13 g/mol
InChI Key: PJCUBQGBOMXOKY-UHFFFAOYSA-N
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Description

Historical Context and Development

Methyl 2-[(2,2-difluoroethyl)amino]acetate emerged as a compound of interest in the early 21st century, with its synthesis and characterization first documented in patent literature and specialized chemical catalogs. Early applications focused on its role as a precursor in pharmaceutical intermediates, particularly in the development of fluorinated bioactive molecules. The compound gained prominence due to the strategic incorporation of fluorine atoms, which enhance metabolic stability and binding affinity in target molecules. Industrial-scale production methods were refined between 2010 and 2025, with optimized protocols utilizing esterification and amidation reactions under controlled conditions.

Key milestones include:

  • 2012 : First reported synthesis in patent US8975448B2 detailing fluorinated alcohol derivatives.
  • 2023 : Utilization in radical cascade difluoromethylation reactions for polycyclic imidazole synthesis.
  • 2025 : Commercial availability through major chemical suppliers with ≥95% purity specifications.

Properties

IUPAC Name

methyl 2-(2,2-difluoroethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2/c1-10-5(9)3-8-2-4(6)7/h4,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCUBQGBOMXOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,2-difluoroethyl)amino]acetate typically involves the reaction of 2,2-difluoroethylamine with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ester, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,2-difluoroethyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Methyl 2-[(2,2-difluoroethyl)amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(2,2-difluoroethyl)amino]acetate involves its interaction with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The amino acetate moiety can act as a nucleophile, participating in various chemical reactions .

Comparison with Similar Compounds

Ethyl 2-(aminooxy)-2,2-difluoroacetate (CAS 1251923-86-0)

  • Molecular Formula: C₄H₇F₂NO₃
  • Key Features: Replaces the amino group with an aminooxy moiety, increasing oxidative stability. The ethyl ester may enhance lipophilicity compared to the methyl ester in the target compound.
  • Applications: Likely used in nucleophilic substitution reactions due to the aminooxy group.

Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride (CAS 1251923-42-8)

  • Molecular Formula: C₉H₁₀ClF₂NO₂
  • Applications: Potential intermediate for fluorinated pharmaceuticals, such as kinase inhibitors.

Aromatic Fluorinated Analogues

Ethyl 2-[(2,4-difluorophenyl)amino]acetate

  • Molecular Formula: C₁₀H₁₁F₂NO₂
  • Key Features : Difluorophenyl group increases steric bulk and electronic effects, altering reactivity in cross-coupling reactions.
  • Structural Data: Crystallographic studies reveal a planar aromatic ring and hydrogen-bonding interactions involving the amino group.

Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate (CAS 1019554-28-9)

  • Molecular Formula: C₁₀H₁₂FNO₂
  • Key Features : Benzylamine substitution enhances lipophilicity, making it suitable for blood-brain barrier penetration.
  • Applications : Probable precursor in CNS-targeting drug candidates.

Ester Variants and Functional Group Modifications

Ethyl 2-bromo-2,2-difluoroacetate (CAS 667-27-6)

  • Molecular Formula : C₄H₅BrF₂O₂
  • Key Features: Bromine atom at the α-position facilitates nucleophilic displacement reactions, diverging from the amino group’s reactivity in the target compound.
  • Applications : Used in synthesizing fluorinated agrochemicals.

Methyl 2-((4-fluoro-2-nitrobenzyl)amino)acetate (CAS 1174568-42-3)

  • Molecular Formula : C₁₀H₁₁FN₂O₄
  • Key Features : Nitro group introduces redox-active functionality, enabling applications in prodrug design.
  • Synthesis : Multi-step routes involving reductive amination and esterification.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Applications Reference IDs
Methyl 2-[(2,2-difluoroethyl)amino]acetate* C₅H₉F₂NO₂ 165.13 2,2-difluoroethyl, methyl ester Hypothesized: Drug intermediates N/A
Ethyl 2-(aminooxy)-2,2-difluoroacetate C₄H₇F₂NO₃ 179.10 Aminooxy, ethyl ester Nucleophilic reagents
Methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl C₉H₁₀ClF₂NO₂ 237.63 Difluorophenyl, hydrochloride Pharmaceutical intermediates
Ethyl 2-[(2,4-difluorophenyl)amino]acetate C₁₀H₁₁F₂NO₂ 215.20 Difluorophenyl, ethyl ester Crystallography studies
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate C₁₀H₁₂FNO₂ 197.21 3-fluorobenzyl, methyl ester CNS drug precursors

*Hypothetical structure inferred from analogs.

Key Findings and Implications

Fluorination Impact: The 2,2-difluoroethyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, as seen in related compounds like Ethyl 2-[(2,4-difluorophenyl)amino]acetate.

Ester Group Influence : Methyl esters generally exhibit higher volatility and lower lipophilicity than ethyl esters, affecting bioavailability and synthetic handling.

Synthetic Flexibility: Nitro- and bromo-substituted analogs (e.g., Methyl 2-((4-fluoro-2-nitrobenzyl)amino)acetate) highlight the versatility of fluorinated acetates in multi-step syntheses.

Biological Activity

Methyl 2-[(2,2-difluoroethyl)amino]acetate (MDEA) is a compound of significant interest in biological and pharmaceutical research due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDEA is characterized by the presence of a difluoroethyl group attached to an amino acetate moiety. This structure enhances its lipophilicity and potential biological activity, making it a valuable candidate for various applications in medicinal chemistry.

Synthesis Methods

The synthesis of MDEA typically involves the reaction of methyl chloroacetate with 2,2-difluoroethylamine. The reaction is conducted under basic conditions using sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution. The final product can be isolated as a hydrochloride salt to improve solubility and stability for biological assays .

MDEA's mechanism of action is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to act as both an inhibitor and activator of various biological pathways. The difluoroethyl group contributes to its binding affinity and selectivity towards certain targets .

Pharmacological Effects

  • Enzyme Inhibition : MDEA has been investigated for its role in inhibiting key enzymes involved in metabolic pathways. For instance, it has demonstrated inhibitory effects on tyrosinase, an enzyme critical for melanin production, suggesting potential applications in treating hyperpigmentation disorders .
  • Antioxidant Activity : Research indicates that MDEA exhibits antioxidant properties, which may help mitigate oxidative stress-related cellular damage. This activity was assessed through various assays measuring reactive oxygen species (ROS) scavenging capabilities .
  • Antimicrobial Properties : Preliminary studies suggest that MDEA may possess antimicrobial activity, although further research is needed to elucidate its efficacy against specific pathogens .

Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of MDEA on tyrosinase activity in B16F10 murine melanoma cells. The results indicated that MDEA significantly reduced tyrosinase activity in a concentration-dependent manner without exhibiting cytotoxicity at lower concentrations. This suggests its potential use as a therapeutic agent for skin disorders related to melanin overproduction .

Study 2: Antioxidant Efficacy

In another investigation, MDEA's antioxidant capacity was assessed using DCFH-DA fluorescence assays. The compound demonstrated significant ROS scavenging activity comparable to established antioxidants, supporting its potential application in formulations aimed at reducing oxidative damage in cells .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
MDEAMDEA StructureEnzyme inhibition, antioxidantDifluoroethylamine moiety enhances lipophilicity
Ethyl 2-[(2,2-difluoroethyl)amino]acetateSimilar structure with ethyl groupLower enzyme inhibitionLess lipophilic
Methyl 2-[(2,2-difluoroethyl)amino]propanoatePropanoate instead of acetateSimilar biological activitiesDifferent ester group

Q & A

Q. What are the common synthetic routes for Methyl 2-[(2,2-difluoroethyl)amino]acetate, and what purification methods are recommended?

  • Methodological Answer : The synthesis typically involves a two-step process: (1) esterification of 2,2-difluoroethylamine with a protected acetic acid derivative, followed by (2) deprotection and methylation. For example, analogous routes for ethyl aminoacetates (e.g., Ethyl 2-[(2,4-difluorophenyl)amino]acetate) employ nucleophilic substitution or coupling reactions under mild acidic conditions . Purification often uses column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Monitoring by TLC and NMR ensures intermediate purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, amber glass containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester and amine groups. Stability tests on similar fluoroacetates (e.g., 2,2-Difluoroethyl acetate) indicate degradation <5% over 12 months under these conditions. Use desiccants to minimize moisture absorption. Always conduct FT-IR or LC-MS before experimental use to confirm integrity .

Advanced Research Questions

Q. How do fluorine atoms influence the spectroscopic characterization of this compound, and how can contradictions in NMR data be resolved?

  • Methodological Answer : Fluorine’s electronegativity induces deshielding in adjacent protons, complicating ¹H NMR interpretation. For example, the –CH₂– group adjacent to –NH– may split into a triplet due to coupling with two fluorine atoms (²J~12 Hz). Discrepancies between calculated and observed shifts can arise from solvent polarity or conformational dynamics. Use ¹⁹F NMR (referencing CFCl₃) and 2D COSY/HSQC to resolve ambiguities. X-ray crystallography (e.g., as in Ethyl 2-[(2,4-difluorophenyl)amino]acetate structures) provides definitive stereochemical validation .

Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level effectively predicts reaction pathways. For instance, the electron-withdrawing –CF₂ group lowers the LUMO energy of the carbonyl, enhancing electrophilicity. Solvent effects (e.g., DMSO) can be modeled using the Polarizable Continuum Model (PCM). Validate predictions with kinetic studies (e.g., monitoring by HPLC) and compare with analogous trifluoromethylation reagents (e.g., Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate) .

Q. How can researchers address discrepancies in biological activity data for this compound derivatives in enzyme inhibition assays?

  • Methodological Answer : Contradictions may arise from assay conditions (pH, ionic strength) or impurity interference. Standardize protocols using LC-MS to verify compound purity (>98%) and control buffer systems (e.g., Tris-HCl at pH 7.4). Perform dose-response curves with triplicate measurements and use statistical tools (e.g., ANOVA with Tukey post-hoc) to identify outliers. Cross-validate with isothermal titration calorimetry (ITC) for binding affinity quantification .

Key Notes

  • Synthesis Optimization : Replace traditional solvents (DCM) with cyclopentyl methyl ether (CPME) for greener synthesis .
  • Safety : Use gloveboxes for handling due to potential amine toxicity (LD50 ~200 mg/kg in rodents; extrapolated from ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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